Comparative LogP as a Proxy for Altered Phase Partitioning Behavior
The predicted octanol-water partition coefficient (XLogP3-AA) for 1,1-Difluoroethene;methoxymethane is 1.66 [1]. This value represents a substantial increase in lipophilicity compared to its individual constituents: 1,1-difluoroethene (vinylidene fluoride) has a predicted logP of 0.78, and methoxymethane (dimethyl ether) has a predicted logP of 0.10 [2]. This 0.88 to 1.56 log unit increase indicates a significant shift in distribution behavior, favoring non-polar environments by a factor of approximately 7.6 to 36.3 times compared to the parent molecules.
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.66 |
| Comparator Or Baseline | 1,1-Difluoroethene (0.78); Methoxymethane (0.10) |
| Quantified Difference | +0.88 vs. VDF; +1.56 vs. DME |
| Conditions | In silico prediction, XLogP3-AA algorithm [REFS-1, REFS-2] |
Why This Matters
This shift in lipophilicity can critically affect the compound's behavior in two-phase systems, such as liquid-liquid extractions, chromatographic retention times, or its ability to partition into lipid bilayers in a biological context.
- [1] PubChem. (n.d.). 1,1-Difluoroethene;methoxymethane. Retrieved April 13, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/660821-31-8 View Source
- [2] PubChem. (n.d.). 1,1-Difluoroethene. Retrieved April 13, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/6386 View Source
